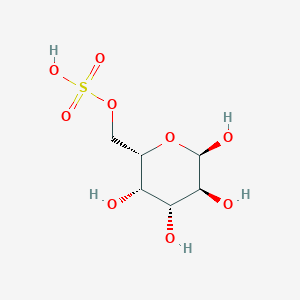
6-O-sulfo-alpha-L-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of galactose, a type of sugar, and is characterized by the presence of a sulfate group attached to the sixth carbon of the galactopyranose ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-galactopyranose-6-(hydrogen sulfate) typically involves the sulfation of galactose. This can be achieved through the reaction of galactose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of alpha-L-galactopyranose-6-(hydrogen sulfate) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the controlled addition of sulfur trioxide to a galactose solution, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Alpha-L-galactopyranose-6-(hydrogen sulfate) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield galactose and sulfuric acid.
Esterification: The hydroxyl groups on the galactopyranose ring can react with carboxylic acids to form esters.
Oxidation: The primary alcohol group at the sixth carbon can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Esterification: Requires the presence of a carboxylic acid and a catalyst such as sulfuric acid.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Galactose and sulfuric acid.
Esterification: Various galactopyranose esters.
Oxidation: Galacturonic acid.
Scientific Research Applications
Alpha-L-galactopyranose-6-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfated polysaccharides and other complex carbohydrates.
Biology: Studied for its role in cell signaling and as a component of glycosaminoglycans, which are important in cellular communication and structural integrity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of alpha-L-galactopyranose-6-(hydrogen sulfate) involves its interaction with specific molecular targets such as enzymes and receptors. The sulfate group enhances the compound’s ability to bind to proteins, thereby modulating their activity. This can influence various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-galactopyranose-6-(hydrogen sulfate): Similar structure but different stereochemistry.
Beta-D-galactopyranose-6-(hydrogen sulfate): Different anomeric form.
Glucose-6-(hydrogen sulfate): Similar sulfate group but different sugar moiety.
Uniqueness
Alpha-L-galactopyranose-6-(hydrogen sulfate) is unique due to its specific stereochemistry and the position of the sulfate group, which confer distinct biological and chemical properties. Its ability to interact with a wide range of proteins makes it a valuable tool in biochemical research and industrial applications .
Properties
CAS No. |
99531-16-5 |
|---|---|
Molecular Formula |
C6H12O9S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
OKUVUONOJCDUJY-SXUWKVJYSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















